An In-depth Technical Guide to the Physicochemical Properties of N-(2-hydroxyethyl)-4-methylbenzamide
An In-depth Technical Guide to the Physicochemical Properties of N-(2-hydroxyethyl)-4-methylbenzamide
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of N-(2-hydroxyethyl)-4-methylbenzamide, a molecule of interest in pharmaceutical and materials science research. While direct and exhaustive experimental data for this specific compound is not extensively documented in publicly available literature, this paper synthesizes known information for structurally related compounds and outlines detailed, field-proven experimental protocols for its full characterization. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical methodologies for the evaluation of this and similar chemical entities. We will delve into the critical parameters of solubility, lipophilicity, and thermal stability, providing a robust framework for its assessment and potential applications.
Introduction
N-(2-hydroxyethyl)-4-methylbenzamide belongs to the benzamide class of organic compounds, characterized by a benzene ring linked to an amide functional group. The presence of a 4-methyl (p-tolyl) group and an N-(2-hydroxyethyl) substituent introduces specific electronic and steric features that are anticipated to influence its physicochemical behavior and, consequently, its utility in various applications. Understanding these properties is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) profile in a biological context, as well as its processability and stability in material science applications. This guide will serve as a foundational resource for the systematic characterization of N-(2-hydroxyethyl)-4-methylbenzamide.
Molecular Structure and Core Properties
The chemical structure of N-(2-hydroxyethyl)-4-methylbenzamide is fundamental to all its other properties. The interplay between the aromatic ring, the amide linkage, the hydroxyl group, and the methyl group dictates its polarity, hydrogen bonding capacity, and molecular weight.
Caption: Chemical structure of N-(2-hydroxyethyl)-4-methylbenzamide.
Table 1: Core Physicochemical Properties of N-(2-hydroxyethyl)-4-methylbenzamide
| Property | Value (Predicted/Inferred) | Data Source/Rationale |
| Molecular Formula | C10H13NO2 | Based on chemical structure |
| Molecular Weight | 179.22 g/mol | Calculated from molecular formula |
| Appearance | White to off-white solid | Inferred from similar benzamide compounds |
| Melting Point | Not experimentally determined | Expected to be a crystalline solid at room temperature |
| Boiling Point | Not experimentally determined | Likely to be high due to hydrogen bonding and molecular weight |
| CAS Number | Not assigned | No specific CAS number found for this compound |
Solubility Profile
Solubility is a critical determinant of a compound's bioavailability and formulation feasibility.[1][2] The "like dissolves like" principle suggests that the polarity of both the solute and the solvent are key factors.[3] N-(2-hydroxyethyl)-4-methylbenzamide possesses both polar (amide and hydroxyl groups) and non-polar (aromatic ring and methyl group) moieties, suggesting a nuanced solubility profile.
Anticipated Solubility
-
Aqueous Solubility: The presence of the hydroxyl and amide groups allows for hydrogen bonding with water, which would contribute to its aqueous solubility. However, the aromatic ring and methyl group are hydrophobic and will limit this solubility. Therefore, it is expected to be sparingly soluble in water.
-
Organic Solvent Solubility: The compound is expected to exhibit greater solubility in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO), which can engage in hydrogen bonding and effectively solvate both the polar and non-polar regions of the molecule.[3]
Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining equilibrium solubility.[3][4] This protocol ensures that a saturated solution is formed and accurately quantified.
Objective: To determine the equilibrium solubility of N-(2-hydroxyethyl)-4-methylbenzamide in various solvents at a controlled temperature.
Materials:
-
N-(2-hydroxyethyl)-4-methylbenzamide
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, DMSO)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of N-(2-hydroxyethyl)-4-methylbenzamide to a known volume of the selected solvent in a glass vial. The excess solid is crucial to ensure equilibrium is reached.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) for 24-72 hours.[3] The extended agitation time is necessary to ensure the system reaches equilibrium.
-
Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Centrifuge the vials to further separate the solid from the supernatant.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.[3]
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC method. A calibration curve with known concentrations of the compound must be prepared to ensure accurate quantification.[2][3]
-
Data Reporting: Report the solubility in mg/mL or mol/L at the specified temperature.
Caption: Workflow for the shake-flask solubility determination method.
Lipophilicity: Partition and Distribution Coefficients (LogP & LogD)
Lipophilicity is a key physicochemical property that influences a drug's membrane permeability, plasma protein binding, and overall ADME properties.[5] It is commonly expressed as the logarithm of the partition coefficient (LogP) or the distribution coefficient (LogD).
-
LogP is the ratio of the concentration of a neutral compound in a lipid phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium.[6]
-
LogD is similar to LogP but is determined at a specific pH (usually 7.4 for physiological relevance) and accounts for both the ionized and unionized forms of the compound.[5]
Theoretical Considerations
Given the structure of N-(2-hydroxyethyl)-4-methylbenzamide, it is expected to have a moderate LogP value. The aromatic ring and methyl group contribute to its lipophilicity, while the hydroxyl and amide groups increase its hydrophilicity. For orally administered drugs, a LogP value of less than 5 is generally desirable according to Lipinski's Rule of 5.[6]
Experimental Protocol for LogP/LogD Determination (Shake-Flask Method)
The shake-flask method remains a reliable technique for the experimental determination of LogP and LogD.[4][7]
Objective: To determine the n-octanol/water partition coefficient (LogP) and distribution coefficient (LogD) of N-(2-hydroxyethyl)-4-methylbenzamide.
Materials:
-
N-(2-hydroxyethyl)-4-methylbenzamide
-
n-Octanol (pre-saturated with water or buffer)
-
Water or phosphate-buffered saline (PBS) pH 7.4 (pre-saturated with n-octanol)
-
Glass vials with screw caps
-
Vortex mixer
-
Centrifuge
-
HPLC system
Procedure:
-
Preparation of Phases: Pre-saturate the n-octanol with the aqueous phase and the aqueous phase with n-octanol by mixing them overnight and then separating the layers. This is crucial for accurate results.
-
Partitioning: Add a known amount of N-(2-hydroxyethyl)-4-methylbenzamide to a vial containing equal volumes of the pre-saturated n-octanol and aqueous phase.
-
Equilibration: Cap the vial and vortex it vigorously for several minutes to ensure thorough mixing and facilitate partitioning. Allow the vial to stand or centrifuge it to separate the two phases.
-
Sample Collection: Carefully withdraw an aliquot from both the n-octanol and the aqueous layers.
-
Quantification: Determine the concentration of the compound in each phase using a validated HPLC method.
-
Calculation:
-
LogP = log10 ([Concentration in n-octanol] / [Concentration in water]) [6]
-
LogD = log10 ([Concentration in n-octanol] / [Concentration in PBS pH 7.4])
-
Caption: Workflow for LogP/LogD determination.
Thermal Stability
Thermal stability is a critical parameter for drug substance storage, formulation, and manufacturing.[8] Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques for assessing the thermal behavior of materials.[9][10]
-
TGA measures the change in mass of a sample as a function of temperature, indicating decomposition temperatures and the presence of volatiles.[8]
-
DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing thermal events such as melting, crystallization, and glass transitions.[8]
Experimental Protocol for Thermal Analysis (TGA/DSC)
Objective: To evaluate the thermal stability and identify thermal transitions of N-(2-hydroxyethyl)-4-methylbenzamide.
Materials:
-
N-(2-hydroxyethyl)-4-methylbenzamide
-
TGA/DSC instrument
-
Sample pans (e.g., aluminum)
-
Inert gas (e.g., nitrogen)
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the compound (typically 2-10 mg) into a sample pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the TGA/DSC instrument.
-
TGA Method:
-
Equilibrate the sample at a starting temperature (e.g., 30°C).
-
Ramp the temperature at a constant rate (e.g., 10°C/min) to a final temperature (e.g., 500°C) under a nitrogen atmosphere.
-
Record the mass loss as a function of temperature.
-
-
DSC Method:
-
Equilibrate the sample at a starting temperature.
-
Ramp the temperature at a constant rate (e.g., 10°C/min) through the expected melting range.
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
TGA: Determine the onset of decomposition from the TGA curve.
-
DSC: Identify the melting point (peak of the endotherm) and any other thermal transitions.
-
Spectroscopic Characterization
-
¹H NMR:
-
Aromatic protons in the range of 7-8 ppm.
-
A singlet for the methyl group protons around 2.4 ppm.
-
Multiplets for the ethyl group protons.
-
A broad singlet for the amide N-H proton.
-
A triplet for the hydroxyl O-H proton.
-
-
¹³C NMR:
-
Aromatic carbons in the range of 120-140 ppm.
-
A carbonyl carbon around 170 ppm.
-
A methyl carbon around 21 ppm.
-
Carbons of the ethyl group.
-
-
FT-IR:
-
N-H stretching vibration around 3300 cm⁻¹.
-
O-H stretching vibration around 3400 cm⁻¹.
-
C=O stretching vibration around 1640 cm⁻¹.
-
Aromatic C-H stretching vibrations above 3000 cm⁻¹.
-
Aliphatic C-H stretching vibrations below 3000 cm⁻¹.
-
Conclusion
N-(2-hydroxyethyl)-4-methylbenzamide is a compound with a rich set of physicochemical properties that warrant thorough experimental investigation. This guide has provided a theoretical framework for understanding its expected behavior and detailed, practical protocols for its characterization. The systematic application of these methodologies will enable researchers to build a comprehensive data profile for this molecule, facilitating its potential development in pharmaceutical and other scientific fields. The elucidation of its solubility, lipophilicity, thermal stability, and spectroscopic fingerprint will provide the necessary foundation for advancing its study from the laboratory to real-world applications.
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